molecular formula C15H12N2O3 B506527 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE CAS No. 83393-56-0

3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE

Cat. No.: B506527
CAS No.: 83393-56-0
M. Wt: 268.27g/mol
InChI Key: PWCSGWWCYIKEJI-UHFFFAOYSA-N
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Description

3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE typically involves the condensation of indole derivatives with pyridine-based compounds under specific reaction conditions. One common method involves the use of α,β-unsaturated ketones as nucleophiles, which react with indole derivatives to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE is unique due to its combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

CAS No.

83393-56-0

Molecular Formula

C15H12N2O3

Molecular Weight

268.27g/mol

IUPAC Name

3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one

InChI

InChI=1S/C15H12N2O3/c18-13(10-5-7-16-8-6-10)9-15(20)11-3-1-2-4-12(11)17-14(15)19/h1-8,20H,9H2,(H,17,19)

InChI Key

PWCSGWWCYIKEJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=NC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=NC=C3)O

Origin of Product

United States

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